2-(Benzylthio)pyridine Hydrobromide: A Comprehensive Technical Guide for Scientific Professionals
2-(Benzylthio)pyridine Hydrobromide: A Comprehensive Technical Guide for Scientific Professionals
An In-depth Examination of its Chemical Identity, Synthesis, and Applications in Research and Development
Abstract
Chemical Identity and Physicochemical Properties
2-(Benzylthio)pyridine is a sulfur-containing heterocyclic compound. The structure features a pyridine ring substituted at the 2-position with a benzylthio group. The hydrobromide salt is formed by the protonation of the pyridine nitrogen with hydrobromic acid.
Table 1: Physicochemical Properties of 2-(Benzylthio)pyridine
| Property | Value | Source |
| CAS Number | 51290-79-0 | [1] |
| Molecular Formula | C₁₂H₁₁NS | N/A |
| Molecular Weight | 201.29 g/mol | N/A |
| Appearance | Expected to be a colorless to pale yellow oil or solid | [2] |
| Boiling Point | Estimated to be > 300 °C at atmospheric pressure | [2] |
| Melting Point | Highly dependent on crystalline form | [2] |
| Solubility | Likely soluble in organic solvents like dichloromethane, chloroform, and methanol. | [2] |
| LogP (octanol/water) | Estimated to be in the range of 3.0-4.0 | [2] |
Synonyms:
While "2-(Benzylthio)pyridine hydrobromide" is the most descriptive name, researchers may encounter related compounds with similar naming conventions. It is crucial to distinguish it from isomers and related structures such as:
-
(2-Pyridyl)methyl bromide hydrobromide
-
2-Bromomethylpyridine monohydrobromide
-
2-Picolyl bromide-hydrobromide
-
Pyridine, 3-bromo-2-(phenylmethyl)-[3]
Synthesis and Purification
The synthesis of 2-(Benzylthio)pyridine hydrobromide can be achieved through a two-step process involving the S-alkylation of 2-mercaptopyridine followed by salt formation.
Synthesis of 2-(Benzylthio)pyridine
The parent compound, 2-(Benzylthio)pyridine, is typically synthesized via a nucleophilic substitution reaction between 2-mercaptopyridine and benzyl bromide.[4] The thiol group of 2-mercaptopyridine is deprotonated by a base to form a more potent nucleophilic thiolate anion, which then displaces the bromide ion from benzyl bromide.[4]
Diagram 1: Synthesis of 2-(Benzylthio)pyridine
Caption: Proposed synthesis of 2-(Benzylthio)pyridine.
Experimental Protocol: Synthesis of 2-(Benzylthio)pyridine
This protocol is adapted from established procedures for the S-alkylation of thiols.[4]
Materials:
-
2-Mercaptopyridine
-
Benzyl bromide
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Ethanol (EtOH)
-
Water (H₂O), distilled
-
Dichloromethane (DCM)
-
Saturated aqueous brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
n-Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-mercaptopyridine (1.0 eq).[4]
-
Solvent and Base Addition: Add a 1:1 mixture of ethanol and water, followed by potassium carbonate (1.5 eq). Stir the mixture at room temperature until the starting material fully dissolves.[4]
-
Addition of Alkylating Agent: To the stirred solution, add benzyl bromide (1.1 eq) dropwise at room temperature.[4]
-
Reaction: Heat the reaction mixture to 50°C and stir for approximately 3-4 hours.[4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add dichloromethane to the flask and transfer the contents to a separatory funnel.[4]
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.[4]
-
Washing: Combine the organic layers and wash with a saturated aqueous brine solution.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[4]
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-(benzylthio)pyridine.
Formation of the Hydrobromide Salt
To obtain 2-(Benzylthio)pyridine hydrobromide, the purified free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrobromic acid in the same solvent. The resulting precipitate is then collected by filtration, washed with the anhydrous solvent, and dried under vacuum.
Applications in Research and Drug Development
Pyridine and its derivatives are fundamental building blocks in medicinal chemistry, known to interact with a wide array of biological targets.[5] The 2-(benzylthio)pyridine scaffold, in particular, has been explored for various therapeutic applications.
Antimicrobial and Antitubercular Activity
Thioether derivatives of heterocyclic compounds have demonstrated significant biological activities. For instance, a series of 2-(benzylthio)pyrimidines and 2-(benzimidazolylmethylthio)pyrimidines were synthesized and evaluated for their antibacterial activity, with some compounds showing significant effects against multi-resistant strains of Escherichia coli and Staphylococcus aureus.[6][7] Furthermore, 2-(benzylthio)-1H-benzo[d]imidazoles have been investigated as inhibitors of Mycobacterium tuberculosis growth, with some derivatives showing promising minimal inhibitory concentration (MIC) values and low toxicity to mammalian cells.[8]
Potential as Enzyme Inhibitors
The pyridine moiety is a common feature in many enzyme inhibitors. The specific structural arrangement of 2-(benzylthio)pyridine, with its potential for various intermolecular interactions, makes it an attractive scaffold for the design of inhibitors for enzymes such as kinases, proteases, and others.
Diagram 2: Hypothetical Drug-Target Interaction
Caption: Potential binding modes of the scaffold.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-(Benzylthio)pyridine hydrobromide. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and disposal. In general, it is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
2-(Benzylthio)pyridine hydrobromide represents a valuable chemical entity for researchers in the fields of organic synthesis and medicinal chemistry. Its straightforward synthesis and the versatility of the pyridine and benzylthio moieties offer numerous opportunities for derivatization and the development of novel compounds with potential therapeutic applications. This guide provides a solid foundation for understanding and utilizing this compound in a research setting.
References
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PrepChem.com. (n.d.). Synthesis of 1-Benzyl-2-(benzylthio)pyridinium bromide. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1-(4-Nitrobenzyl)-2-(benzylthio)-pyridinium bromide. Retrieved from [Link]
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Patrick, A., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11, 27-39. Retrieved from [Link]
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PubChem. (n.d.). 2-Benzyl-3-bromopyridine. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]
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ResearchGate. (2021). Design, Synthesis and Antitubercular Activity of 2-(Benzylthio)-1H-benzo[d]imidazoles. Retrieved from [Link]
- Google Books. (n.d.). Drugs: Synonyms and Properties.
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Scientific Research Publishing. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Retrieved from [Link]
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